

# Quadrosilan: A Technical Overview of a Nonsteroidal Estrogen

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Quadrosilan

Cat. No.: B3415684

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Quadrosilan**, also known as Cisobitan, is a synthetic, nonsteroidal estrogen developed in the 1970s.<sup>[1]</sup> Chemically identified as 2,6-cisdiphenylhexamethylcyclotetrasiloxane, this organosilicon compound has demonstrated potent estrogenic and antigenadotropis properties.<sup>[1][2]</sup> Its primary clinical application has been in the treatment of prostate cancer.<sup>[1][2]</sup> This document provides a comprehensive technical overview of **Quadrosilan**, summarizing its known pharmacological properties, clinical efficacy, and proposed mechanism of action based on the available scientific literature. Due to the limited recent research on this specific compound, this guide also incorporates general principles of nonsteroidal estrogen action and representative experimental protocols to provide a broader context for its evaluation.

## Introduction

Nonsteroidal estrogens are a class of compounds that elicit estrogenic effects without a steroid chemical structure.<sup>[3]</sup> The development of synthetic estrogens has been crucial in various therapeutic areas, including hormone replacement therapy and oncology. **Quadrosilan** emerged as a promising agent for the management of advanced prostate cancer, a disease often dependent on androgenic stimulation. By exerting estrogenic effects, **Quadrosilan** can suppress the production of androgens, thereby inhibiting cancer progression.<sup>[4]</sup> This guide aims to consolidate the existing knowledge on **Quadrosilan**, offering a detailed resource for researchers and professionals in drug development.

## Chemical and Physical Properties

**Quadrosilan** is an organosilicon compound with a distinct cyclic structure.

| Property          | Value                                                          |
|-------------------|----------------------------------------------------------------|
| Chemical Name     | 2,6-cisdiphenylhexamethylcyclotetrasiloxane                    |
| Synonyms          | Quadrosilan, Cisobitan, KABI-1774                              |
| Molecular Formula | C <sub>18</sub> H <sub>28</sub> O <sub>4</sub> Si <sub>4</sub> |
| Molar Mass        | 420.76 g/mol                                                   |

## Pharmacological Profile

### Mechanism of Action

As a nonsteroidal estrogen, **Quadrosilan** is believed to exert its effects primarily through binding to and activating estrogen receptors (ERs), specifically ER $\alpha$  and ER $\beta$ .<sup>[3]</sup> These receptors are ligand-activated transcription factors that, upon activation, modulate the expression of target genes.<sup>[5]</sup> The binding of **Quadrosilan** to ERs is thought to initiate a cascade of molecular events, leading to both genomic and non-genomic effects.

Proposed Genomic Signaling Pathway of **Quadrosilan**:

Caption: Proposed genomic signaling pathway of **Quadrosilan**.

## Pharmacokinetics

Limited pharmacokinetic data for **Quadrosilan** is available from clinical studies.

| Parameter                           | Value                | Study Population                           |
|-------------------------------------|----------------------|--------------------------------------------|
| Administration                      | Oral                 | 7 patients with advanced prostate cancer   |
| Dose                                | 100 mg (single dose) | 7 patients with advanced prostate cancer   |
| Peak Plasma Concentration           | 1-5 mg/l             | 7 patients with advanced prostate cancer   |
| Time to Peak Plasma Concentration   | 4-8 hours            | 7 patients with advanced prostate cancer   |
| Biological Half-life                | 18 (14-23) hours     | 7 patients with advanced prostate cancer   |
| Terminal Half-life (in one patient) | 4 months             | 1 patient after discontinuation of therapy |

Data from a prospective controlled multicentre study.[6]

The long terminal half-life suggests potential accumulation in tissues, which has been observed in fat and prostate tissues.[6]

## Clinical Efficacy in Prostate Cancer

**Quadrosilan** has been evaluated in clinical trials for the treatment of prostate cancer. A prospective, controlled, multicenter study compared the efficacy and safety of **Quadrosilan** (Cisobitan) with an estrogen preparation in patients with well and moderately well-differentiated prostatic cancer.

| Outcome (at 12 months)          | Quadrosilan Group (n=70) | Estrogen Group (n=70) |
|---------------------------------|--------------------------|-----------------------|
| Mortality                       | 2                        | 10                    |
| Cause of Death (Cancer)         | 0                        | 2                     |
| Cause of Death (Cardiovascular) | 2                        | 8                     |

Data from a prospective controlled multicentre study.[2]

| Outcome (at 24 months)  | Quadrosilan Group | Estrogen Group |
|-------------------------|-------------------|----------------|
| Additional Deaths       | 10                | 7              |
| Cause of Death (Cancer) | 7                 | 4              |

Data from a prospective controlled multicentre study.[2]

The study noted no major differences in subjective, objective, or laboratory responses between the two treatment groups for well and moderately well-differentiated cancers.[2] However, a significant difference in mortality at 12 months was observed, primarily due to a higher rate of cardiovascular deaths in the estrogen-treated group.[2]

## Adverse Effects

The side effect profile of **Quadrosilan** is consistent with its estrogenic activity.

| Adverse Effect               | Observation                                                 |
|------------------------------|-------------------------------------------------------------|
| Feminization                 | Reported in male patients                                   |
| Gynecomastia                 | A known side effect                                         |
| Cardiovascular Complications | Observed in clinical trials                                 |
| Edema requiring diuretics    | Occurred less frequently than in the estrogen-treated group |

Observations from clinical studies.[2][4]

## Experimental Protocols

While specific, detailed experimental protocols for **Quadrosilan** are not readily available in recent literature, the following represents a standard workflow for assessing the estrogenic activity of a test compound.

Representative Experimental Workflow for Assessing Estrogenic Activity:



[Click to download full resolution via product page](#)

Caption: A representative experimental workflow for assessing estrogenic activity.

## Estrogen Receptor Binding Assay (Representative Protocol)

This assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [<sup>3</sup>H]-estradiol) for binding to the estrogen receptor.

- Preparation of ER-rich cytosol: Uteri from ovariectomized rodents are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction containing ERs.
- Competitive Binding: A constant concentration of radiolabeled estradiol is incubated with the cytosolic preparation in the presence of varying concentrations of the test compound.
- Separation of Bound and Free Ligand: Methods such as hydroxylapatite adsorption or dextran-coated charcoal are used to separate the ER-bound radiolabeled estradiol from the free fraction.
- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC<sub>50</sub>) is determined. The relative binding affinity (RBA) is then calculated relative to a reference estrogen.

## Reporter Gene Assay (Representative Protocol)

This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.

- Cell Culture and Transfection: An ER-positive cell line (e.g., MCF-7) is transiently or stably transfected with a reporter construct containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or  $\beta$ -galactosidase).
- Compound Treatment: The transfected cells are treated with various concentrations of the test compound.
- Cell Lysis and Reporter Activity Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

- Data Analysis: The dose-response curve is plotted to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

## Conclusion and Future Directions

**Quadrosilan** is a nonsteroidal estrogen with demonstrated clinical activity in the treatment of prostate cancer. Its estrogenic and antigonadotropic properties make it an effective hormonal agent. However, the available data, particularly regarding its molecular pharmacology and specific interactions with estrogen receptor subtypes, is limited and dates from several decades ago.

For a more complete understanding of **Quadrosilan** and to explore its potential in modern therapeutic contexts, further research would be beneficial. This could include:

- Detailed in vitro studies to determine its binding affinity and selectivity for ER $\alpha$  and ER $\beta$ .
- Comprehensive analysis of its downstream signaling effects using modern transcriptomic and proteomic approaches.
- Re-evaluation of its clinical efficacy and safety profile in the context of current standards of care for prostate cancer.

This technical guide provides a foundation of the existing knowledge on **Quadrosilan**, highlighting both its established properties and the areas where further investigation is warranted.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. epa.gov [epa.gov]
- 2. Construction of sensitive reporter assay yeasts for comprehensive detection of ligand activities of human corticosteroid receptors through inactivation of CWP and PDR genes -

PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Octamethylcyclotetrasiloxane exhibits estrogenic activity in mice via ERalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of the estrogenic, androgenic, and progestagenic potential of two cyclic siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Estrogen Receptor  $\alpha$  Antagonists from Natural Products via In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quadrosilan: A Technical Overview of a Nonsteroidal Estrogen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3415684#quadrosilan-as-a-nonsteroidal-estrogen]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)